
N-(2-tert-Butylphenyl)acetamid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of various acetamide derivatives has been explored in the provided studies. For instance, the synthesis of N-(8-(3-(3-(tert-butyl)ureido)phenyl)imidazo[1,2-a]pyridin-6-yl)acetamide involved a coupling reaction between N-(8-iodoimidazo[1,2-a]pyridin-6-yl)acetamide and a urea derivative, resulting in a compound with potential drug molecule applications . Similarly, silylated derivatives of N-(2-hydroxyphenyl)acetamide were synthesized through a reaction with chlorotrimethylsilane followed by transsilylation, leading to a series of new compounds with characterized structures . The Leuckart reaction was employed to synthesize novel acetamide derivatives with potential pharmacological properties, including cytotoxic, anti-inflammatory, analgesic, and antipyretic activities .
Molecular Structure Analysis
The molecular structures of the synthesized acetamide derivatives were characterized using various spectroscopic and analytical techniques. Single-crystal X-ray diffraction studies were pivotal in determining the structures of compounds such as N-(8-(3-(3-(tert-butyl)ureido)phenyl)imidazo[1,2-a]pyridin-6-yl)acetamide and N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide . Additionally, NMR spectroscopy (1H, 13C, 29Si) and DFT methods were used to investigate the structures of silylated derivatives . The molecular structure of N-(2-Methylphenyl)acetamide was also elucidated, showing a slight twist in the acetamide unit relative to the 2-methylphenyl substituent .
Chemical Reactions Analysis
The studies provided insights into the chemical reactivity of acetamide derivatives. For example, p-tert-butylthiacalix arenes functionalized with N-(4'-nitrophenyl)acetamide and N,N-diethylacetamide fragments demonstrated the ability to bind anionic guests, indicating their potential as selective receptors . The hydrogen-bonding patterns observed in substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides revealed the formation of chains and sheets through various hydrogen bonds, which could influence the reactivity and stability of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of the acetamide derivatives were extensively studied. The vibrational properties of N-(8-(3-(3-(tert-butyl)ureido)phenyl)imidazo[1,2-a]pyridin-6-yl)acetamide were assigned based on characteristic vibrational absorption bands, and the compound's stability was attributed to hydrogen bonding, intramolecular π–π stacking, and Van der Waals forces . The rotational spectrum of N-tert-butylacetamide revealed torsional splittings due to the internal rotation of the acetyl methyl group, with hyperfine structures arising from the quadrupole coupling of the (14)N nucleus . The study of hydrogen bond patterns in substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides provided evidence for intra- and intermolecular hydrogen-bonding in solution, which was further confirmed by variable temperature NMR experiments and X-ray crystallography .
Wissenschaftliche Forschungsanwendungen
Synthese von N-tert-Butylamiden
N-(2-tert-Butylphenyl)acetamid wird bei der Synthese einer Reihe von N-tert-Butylamiden verwendet. Dieser Prozess wird durch Cu(OTf)2 katalysiert und umfasst die Reaktion von Nitrilen (Alkyl-, Aryl-, Benzyl- und Furylnitrilen) mit Di-tert-butyl-dicarbonat .
Arzneimittelsynthese
Die N-tert-Butylamidgruppe, zu der auch this compound gehört, findet sich in vielen Arzneimitteln wie Finasterid, Nelfinavir und CPI-1189 . Diese Arzneimittel werden zur Behandlung von Erkrankungen wie gutartiger Prostatahyperplasie und HIV-assoziierter Erkrankungen des zentralen Nervensystems (ZNS) eingesetzt .
Organische Synthese
This compound-Verbindungen finden breite Anwendung in der organischen Synthese . Sie werden in verschiedenen Reaktionen und Prozessen verwendet, um komplexe organische Verbindungen zu erzeugen .
Synthese von N-tert-Butylamiden aus tert-Butylbenzoat
This compound kann durch die Reaktion von Nitrilen (Aryl-, Benzyl- und sek-AlkyInitrilen) mit tert-Butylbenzoat synthetisiert werden. Dieser Prozess wird durch Zn(ClO4)2·6H2O bei 50 °C unter lösemittelfreien Bedingungen katalysiert .
Sensing-Verhalten gegenüber Metallionen
Eine neuartige N-(4-(tert-Butyl)-phenyl)-2-chloracetamid-funktionalisierte Thiacalix4aren-Architektur, die this compound ähnelt, wurde synthetisiert und zur Untersuchung des Sensing-Verhaltens gegenüber Metallionen verwendet. Die Sonde zeigte eine „Turn-On“-Fluoreszenzantwort gegenüber Hg(II)-Ionen in Acetonitril gegenüber einer Reihe konkurrierender gängiger Metallionen .
Wirkmechanismus
Target of Action
N-(2-tert-butylphenyl)acetamide is a small molecule It’s structurally related to acetamide, which is known to interact with the aliphatic amidase expression-regulating protein in pseudomonas aeruginosa .
Mode of Action
It’s synthesized via the reaction of nitriles (alkyl, aryl, benzyl, and furyl nitriles) with di-tert-butyl dicarbonate, catalyzed by cu(otf)2 . This suggests that it might interact with its targets in a similar manner to other amides.
Pharmacokinetics
The compound’s molecular weight (19127 g/mol ) and predicted properties such as boiling point (259.3±23.0 °C ) and density (0.948±0.06 g/cm3 ) suggest that it might have reasonable bioavailability.
Eigenschaften
IUPAC Name |
N-(2-tert-butylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9(14)13-11-8-6-5-7-10(11)12(2,3)4/h5-8H,1-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFBHUKCHBRSSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30322065 | |
| Record name | N-(2-tert-butylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30322065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7402-70-2 | |
| Record name | N-[2-(1,1-Dimethylethyl)phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7402-70-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 400312 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007402702 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC400312 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400312 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-tert-butylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30322065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the reaction between N-(2-tert-butylphenyl)acetamide and epibromohydrin?
A1: The reaction of N-(2-tert-butylphenyl)acetamide dianion with epibromohydrin is significant because it leads to the formation of 1-(2-tert-butylphenyl)-5-(hydroxymethyl)pyrrolidin-2-one. [] This reaction proceeds with high diastereoselectivity, meaning it preferentially forms one specific stereoisomer of the product. This is a valuable tool in organic synthesis, especially for creating molecules with chiral centers, which are important in pharmaceuticals and other fields.
Q2: Why is the diastereoselectivity observed in the reaction of N-(2-tert-butylphenyl)acetamide with epibromohydrin important?
A2: Diastereoselectivity in chemical reactions is crucial, particularly in pharmaceutical synthesis. The different stereoisomers of a molecule can have vastly different biological activities. The high diastereoselectivity observed in the formation of 1-(2-tert-butylphenyl)-5-(hydroxymethyl)pyrrolidin-2-one [] suggests that this synthetic route could be valuable for creating a single, desired stereoisomer, potentially simplifying the purification process and leading to a more effective and safer final product.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


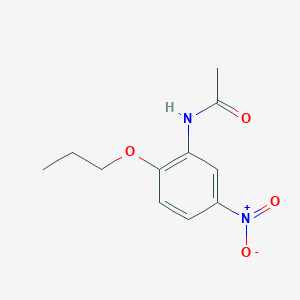
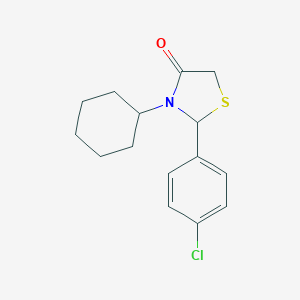
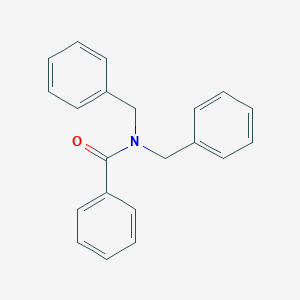
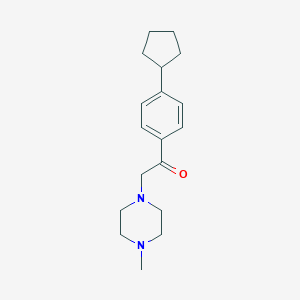

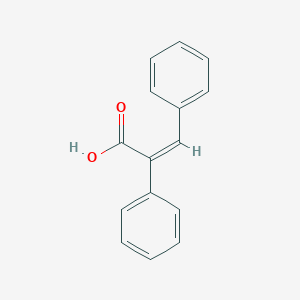


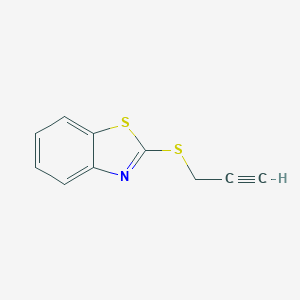
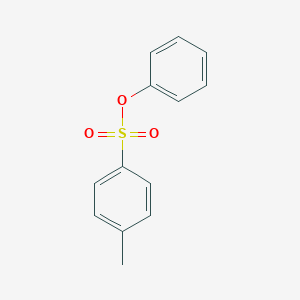
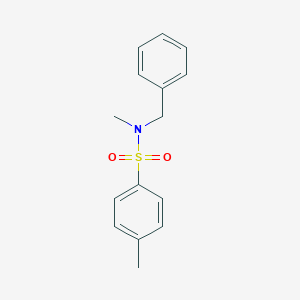
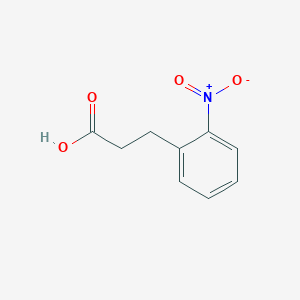
![(11E)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]thiepine-2-carbonitrile](/img/structure/B181184.png)
